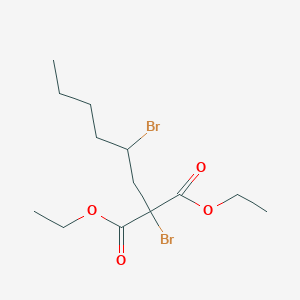
2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is an organic compound belonging to the biindole family This compound is characterized by its unique structure, which includes two indole units connected through a single bond, with four phenyl groups attached at the 2, 2’, 3, and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole typically involves the homocoupling of 5-iodo-3,3-dimethyl-2-phenyl-3H-indole using a palladium acetate (Pd(OAc)2) catalyst. The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds smoothly under microwave irradiation, yielding the desired biindole compound .
Industrial Production Methods
While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biindole derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The compound’s phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Another biindole derivative with different substituents.
3,3,3’,3’-Tetramethyl-2,2’-diphenyl-3H,3’H-5,5’-biindole: A similar compound with tetramethyl and diphenyl groups.
Uniqueness
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and potential for various applications, distinguishing it from other biindole derivatives.
Properties
CAS No. |
64728-25-2 |
|---|---|
Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-(2,3-diphenyl-1H-indol-5-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C40H28N2/c1-5-15-28(16-6-1)37-33-27-32(25-26-35(33)41-38(37)29-17-7-2-8-18-29)40(31-21-11-4-12-22-31)34-23-13-14-24-36(34)42-39(40)30-19-9-3-10-20-30/h1-27,41H |
InChI Key |
XHBLMUMNNQZJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C4(C5=CC=CC=C5N=C4C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




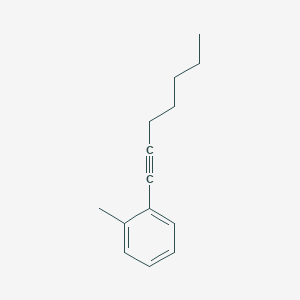
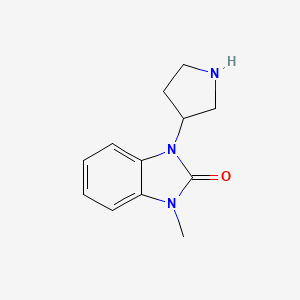

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
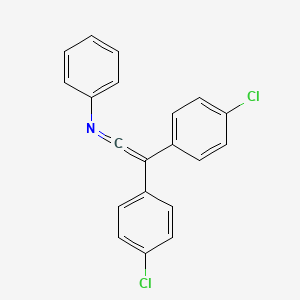
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
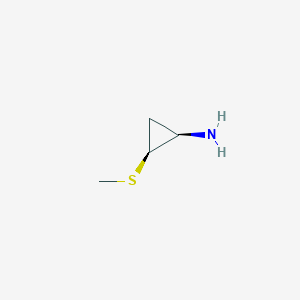
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
